6-Bromo-2-methylquinolin-4-ol

Descripción

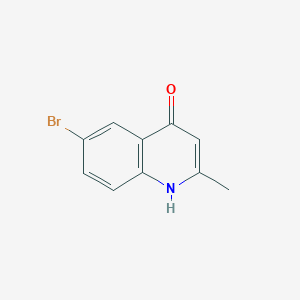

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-4-10(13)8-5-7(11)2-3-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSHYKVAGQUPJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10908169 | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103030-28-0 | |

| Record name | 6-Bromo-2-methyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103030-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10908169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103030-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of 6 Bromo 2 Methylquinolin 4 Ol

The compound 6-Bromo-2-methylquinolin-4-ol (CAS No: 103030-28-0) is a representative member of the brominated quinoline (B57606) family. nih.govchemicalbook.com Its structure consists of a quinoline core substituted with a bromine atom at the 6-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. It exists in a tautomeric equilibrium with its 6-bromo-2-methyl-1H-quinolin-4-one form. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| IUPAC Name | 6-bromo-2-methyl-1H-quinolin-4-one |

| CAS Number | 103030-28-0 |

| Topological Polar Surface Area | 29.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem CID 2905902. nih.gov |

Synthesis and Research Findings

Retrosynthetic Analysis and Key Precursors

A retrosynthetic approach to this compound reveals key bond disconnections and precursor molecules that are fundamental to its synthesis. This analysis typically points towards two primary synthetic pathways involving either the construction of the quinoline core from acyclic precursors or the modification of a pre-existing quinoline scaffold.

Synthesis from 4-Bromoaniline and β-Keto Esters (Knorr Reaction)

The Knorr quinoline synthesis is a well-established and validated method for the preparation of 2-hydroxyquinoline (B72897) derivatives. pasteur.frresearchgate.net In the context of this compound, this reaction involves the condensation of 4-bromoaniline with a β-keto ester, such as ethyl acetoacetate, under acidic conditions. pasteur.frresearchgate.net

The reaction proceeds in two main stages:

Anilide Formation: 4-Bromoaniline reacts with the β-keto ester to form an intermediate anilide. pasteur.frresearchgate.net

Cyclization: The anilide undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration, to yield the quinolin-4-ol ring system. pasteur.frresearchgate.net The bromine atom on the aniline ring directs the cyclization to form the 6-bromo isomer.

Research has shown that the choice of acid catalyst and reaction temperature is crucial for optimizing the yield and minimizing the formation of byproducts. pasteur.fr For instance, using acetic acid as both a solvent and catalyst at temperatures between 80–100°C has been found to be effective. pasteur.fr

Derivations from 6-Amino-2-methylquinolin-4-ol

An alternative synthetic route involves the modification of a pre-existing quinoline derivative, specifically 6-amino-2-methylquinolin-4-ol. This precursor can be synthesized through methods like the Friedländer cyclization, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Once 6-amino-2-methylquinolin-4-ol is obtained, it can serve as a versatile intermediate for the synthesis of various derivatives. For instance, it can undergo reactions with electrophilic agents to introduce different functional groups at the 6-position.

Conventional Synthetic Routes and Their Advancements

Traditional methods for quinoline synthesis have been the subject of numerous advancements aimed at improving their efficiency, environmental friendliness, and applicability to a wider range of substrates. nih.govmdpi.combohrium.com

One-Pot Reaction Strategies

One-pot syntheses have gained significant traction as they offer a streamlined approach to complex molecules by combining multiple reaction steps into a single procedure, thereby reducing waste and saving time. rsc.orgorganic-chemistry.org For the synthesis of quinolin-4-ols, a one-pot method involving a sequential Michael addition-elimination and a palladium-catalyzed Buchwald-Hartwig amination has been developed. organic-chemistry.org This strategy allows for the efficient construction of the quinolin-4-one core from readily available starting materials. organic-chemistry.org Another notable one-pot approach involves a cascade of Knoevenagel condensation, aza-Wittig reaction, and dehydrofluorination for the synthesis of substituted quinolin-4-ols. rsc.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgresearchgate.netrsc.org Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a zinc-based metal-organic framework has been used to catalyze a three-component coupling reaction of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org The Povarov reaction, a [4+2] cycloaddition of an imine with an alkene, is another powerful MCR for generating substituted tetrahydroquinolines, which can then be oxidized to quinolines. rsc.orgbeilstein-journals.org

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the quinoline ring system. The Conrad-Limpach synthesis, for example, involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. bohrium.commetu.edu.tr The reaction conditions determine whether the initial product is a 4-quinolone (at lower temperatures) or a 2-quinolone (at higher temperatures via the Knorr mechanism). Similarly, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst to produce substituted quinolines. bohrium.commetu.edu.tr

Recent advancements in cyclization reactions focus on the use of novel catalysts and reaction media to improve yields and selectivity. For example, superacids like trifluoromethanesulfonic acid have been employed to catalyze the condensation of aromatic amines with α,β-unsaturated carbonyl compounds, leading to highly efficient synthesis of polysubstituted quinolines. mdpi.com

Halogenation Techniques for Quinoline Scaffolds

The introduction of halogen atoms onto the quinoline core is a critical transformation, often enhancing the biological activity of the resulting compounds. beilstein-journals.org A variety of methods have been developed for the regioselective halogenation of quinoline derivatives.

Direct halogenation of the quinoline ring can be achieved using various reagents. For the bromination of 8-aminoquinoline (B160924) amides, reagents such as elemental bromine (Br₂), copper(II) bromide (CuBr₂), and N-bromosuccinimide (NBS) have been employed. beilstein-journals.org The choice of reagent and reaction conditions can influence the position of halogenation. For instance, metal-free protocols for the C5-halogenation of 8-substituted quinolines have been developed using trihaloisocyanuric acids as the halogen source, offering an operationally simple and economical route. rsc.org These reactions often proceed at room temperature with high regioselectivity. rsc.org

Copper-promoted C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the halogenating agent in the presence of a copper catalyst and a mild oxidant like air has also been reported. beilstein-journals.orgresearchgate.net This method demonstrates excellent site selectivity and functional group tolerance. beilstein-journals.org Furthermore, electrochemical methods for the dihalogenation of quinolines at the C5 and C7 positions have been developed, avoiding the need for transition metals and external oxidants. researchgate.net

The introduction of a halogen, such as chlorine at the 7-position of kynurenic acid, has been shown to enhance its antagonistic activity at NMDA receptors. mdpi.com This highlights the importance of halogenation in modulating the pharmacological properties of quinoline-based compounds. mdpi.com

| Reagent | Position(s) Halogenated | Key Features | Reference |

|---|---|---|---|

| Trihaloisocyanuric acids | C5 | Metal-free, high regioselectivity, room temperature | rsc.org |

| Alkyl bromides with Cu catalyst | C5 | Excellent site selectivity, mild oxidant (air) | beilstein-journals.org |

| N-Halosuccinimides (Electrochemical) | C5 and C7 | Metal-free, no external oxidants | researchgate.net |

| N-Bromosuccinimide (NBS) | - | Commonly used brominating agent | beilstein-journals.org |

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for quinoline synthesis, moving away from classical methods that often require harsh conditions and produce significant waste. mdpi.comnih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner product formation compared to conventional heating methods. nih.govbenthamdirect.com This technique has been successfully applied to the synthesis of various quinoline derivatives. benthamdirect.comumich.edusemanticscholar.org For example, the synthesis of 4-hydroxy-2-quinolinones from anilines and diethylmalonate can be efficiently achieved under microwave irradiation using p-toluenesulfonic acid as a catalyst. semanticscholar.org Similarly, microwave irradiation has been used in the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment, proceeding in a catalyst-free manner. acs.org

Ultrasound-Promoted Synthesis

Ultrasound irradiation is another green chemistry technique that can accelerate chemical reactions. researchgate.netresearchgate.net The use of ultrasound has been reported to promote the synthesis of quinolines in aqueous media using basic ionic liquids as catalysts. researchgate.netnih.govnih.gov This method offers advantages such as milder reaction conditions, shorter reaction times, and higher yields without the need for transition metal catalysts. researchgate.netnih.gov For instance, the condensation of isatin (B1672199) with ketones to form quinolines can be efficiently catalyzed by a basic ionic liquid under ultrasonic irradiation. researchgate.netnih.gov Ultrasound has also been utilized in the synthesis of piperidinyl-quinoline acylhydrazones, providing the target compounds in excellent yields within minutes. mdpi.com

Catalytic Methods in Quinoline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective methods for constructing the quinoline scaffold.

Transition metals are widely used as catalysts in quinoline synthesis due to their ability to facilitate various bond-forming reactions. chim.itresearchgate.netias.ac.in Copper, in particular, has been extensively studied. Copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines provides a one-pot route to quinolines with high yields and excellent regioselectivity. nih.gov Copper catalysts have also been employed in the three-component coupling of anilines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines. chemrevlett.com Other transition metals like cobalt, palladium, and silver have also been utilized in the synthesis of substituted quinolines through various catalytic cycles. chim.itias.ac.innih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Copper | Aerobic oxidative cyclization | One-pot, high yields, excellent regioselectivity | nih.gov |

| Copper | Three-component coupling | Synthesis of 2,4-disubstituted quinolines | chemrevlett.com |

| Cobalt(III) | C-H activation/carbonylation/cyclization | One-pot, broad substrate scope | nih.gov |

| Palladium | Domino Sonogashira coupling/cyclization | Good yields, mild conditions | ias.ac.in |

The development of metal-free synthetic routes is of great interest to avoid the potential toxicity and cost associated with metal catalysts. mdpi.comnih.gov Several metal-free approaches to quinoline synthesis have been reported. mdpi.comnih.govresearchgate.netfrontiersin.org These methods often rely on the use of catalysts such as iodine or employ catalyst-free conditions under specific solvents or reaction setups. For example, the direct oxidative cyclocondensation of o-aminobenzyl alcohols with N,N-dimethyl enaminones promoted by TsOH/K₂S₂O₈ provides a metal-free route to 3-substituted or 3,4-disubstituted quinolines. frontiersin.org Another strategy involves the tandem cyclization of 2-methylquinolines and 2-styrylanilines, which proceeds without the need for a transition metal catalyst. acs.org

Solid Acid Catalysis (e.g., Montmorillonite K-10)

Solid acid catalysts, such as Montmorillonite K-10, have emerged as effective and environmentally friendly alternatives in organic synthesis. This clay-based catalyst possesses both Brønsted and Lewis acid sites, facilitating various organic transformations. mdpi.com Its non-corrosive, easy-to-handle, and thermally stable nature makes it a valuable tool in green chemistry. mdpi.comscirp.org

In the context of quinoline synthesis, Montmorillonite K-10 has been successfully employed in multicomponent reactions. For instance, it catalyzes the reaction between anilines, aldehydes, and terminal aryl alkynes to produce substituted quinoline derivatives. rsc.org This approach is notable for its high atom economy and excellent yields, often achieved within minutes, especially with microwave assistance. rsc.org The catalyst's reusability without significant loss of activity further enhances its appeal for sustainable industrial applications. scirp.org

Table 1: Application of Montmorillonite K-10 in Quinoline Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Anilines, Aldehydes, Terminal Aryl Alkynes | Montmorillonite K-10 | Microwave irradiation | Substituted quinolines | Excellent | rsc.org |

| 3,4-dimethoxyaniline, Aldehydes, Ethyl-3,3-diethoxypropionate | Montmorillonite K-10 | - | Quinoline derivative | - | rsc.org |

Metal-Organic Framework (MOF) Catalysis

Metal-Organic Frameworks (MOFs) have garnered significant attention as heterogeneous catalysts due to their tunable structures, high surface areas, and the presence of active metal sites. researchgate.net These crystalline materials are constructed from metal ions or clusters linked by organic ligands, creating porous structures that can be tailored for specific catalytic applications. acs.org

MOFs have proven to be effective catalysts in the synthesis of quinolines, particularly through the Friedländer condensation reaction. rsc.orgua.es For example, a copper-based MOF, CuBTC, has demonstrated high catalytic activity in the reaction between 2-aminoaryl ketones and carbonyl compounds under solvent-free conditions. rsc.org The high concentration of active Cu2+ sites within the MOF structure is credited for the high yields and short reaction times observed. rsc.org Similarly, zirconium-based MOFs, such as [Zr-UiO-66-PDC-SO3H]FeCl4, have been developed and utilized for the one-pot synthesis of complex quinoline derivatives with good to excellent yields. rsc.org The catalytic activity of some MOFs is attributed to the synergistic effect of Lewis acidic metal nodes and Brønsted acidic functional groups on the organic linkers. researchgate.net

Table 2: Examples of MOF-Catalyzed Quinoline Synthesis

| MOF Catalyst | Reaction Type | Key Features | Reference |

| CuBTC | Friedländer Condensation | High concentration of active Cu2+ sites, solvent-free conditions. | rsc.org |

| [Zr-UiO-66-PDC-SO3H]FeCl4 | One-pot, three-component reaction | Porous catalyst for synthesis of dihydrobenzo[g]pyrimido[4,5-b]quinoline derivatives. | rsc.org |

| Hydrazine (B178648) functionalized Hf-UiO-66 | Modified Friedländer Synthesis | High chemical stability and recyclability; synergistic Lewis/Brønsted acidity. | researchgate.net |

| Barium and Calcium Imidazolium-dicarboxylates | Friedländer Reaction | Effective for both 2-aminoarylaldehydes and ketones. | ua.es |

Solvent-Free and Aqueous Medium Reactions

The development of solvent-free and aqueous reaction media is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. rsc.org These approaches often lead to simplified work-up procedures, reduced waste, and can sometimes enhance reaction rates and yields.

Solvent-free conditions have been successfully applied to the synthesis of quinoline derivatives. For instance, the Friedländer reaction catalyzed by CuBTC MOF proceeds efficiently without a solvent. rsc.org Similarly, nanostructured TiO2 has been used as a photocatalyst for the synthesis of carbonitrile quinoline derivatives under solvent-free microwave irradiation. rsc.org The use of reusable catalysts like CuFe2O4 magnetic nanoparticles in solvent-free syntheses further aligns with the principles of green chemistry. researchgate.net

Aqueous media also present a viable and environmentally benign alternative for quinoline synthesis. The Doebner–von Miller reaction, a classic method for quinoline synthesis, can be performed in water, offering a green alternative to traditional solvents. Furthermore, the use of water as a solvent in combination with catalysts like ionic liquids has been shown to be effective, with the catalyst often being recoverable and reusable.

Ionic Liquid Applications

Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as versatile solvents and catalysts in organic synthesis. mdpi.comacademie-sciences.fr Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent characteristics, make them attractive alternatives to volatile organic compounds. academie-sciences.fr

In quinoline synthesis, ionic liquids have been employed as both reaction media and catalysts. mdpi.comorganic-chemistry.org For instance, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer condensation in an ionic liquid aqueous solution compared to organic solvents. mdpi.com Acidic ionic liquids, such as 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) ([DSIMHS]), have been used as efficient and reusable catalysts for the Friedländer reaction under solvent-free conditions. academie-sciences.fr Another example is the use of zinc triflate in the ionic liquid [hmim]PF6 for the synthesis of 2,4-disubstituted quinolines, a method that is both eco-friendly and highly efficient. organic-chemistry.org The recyclability of the ionic liquid is a key advantage of these systems. organic-chemistry.org Metal-free protocols using imidazolium cation-based ionic liquids have also been developed for the synthesis of substituted quinolines from anilines and phenylacetaldehydes. acs.org

Table 3: Ionic Liquids in Quinoline Synthesis

| Ionic Liquid System | Reaction Type | Role of Ionic Liquid | Key Advantages | Reference |

| α-chymotrypsin in IL aqueous solution | Friedländer Condensation | Reaction Medium | Enhanced enzyme activity, eco-friendly. | mdpi.com |

| 1,3-disulfonic acid imidazolium hydrogen sulfate ([DSIMHS]) | Friedländer Reaction | Catalyst | Efficient, reusable, solvent-free. | academie-sciences.fr |

| Zinc triflate in [hmim]PF6 | Meyer-Schuster Rearrangement | Reaction Medium | Eco-friendly, high efficiency, recyclable. | organic-chemistry.org |

| Imidazolium cation-based ILs | Reaction of anilines and phenylacetaldehydes | Reaction Medium | Metal-free, good to excellent yields. | acs.org |

| Ethylammonium nitrate (B79036) | Friedländer Annulation | Catalyst and Solvent | Green protocol. | researchgate.net |

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often requires the preparation of key intermediates. This section details the synthesis of two such important precursors.

Preparation of 6-Bromo-2-chloro-4-methylquinoline (B1275893)

The synthesis of 6-bromo-2-chloro-4-methylquinoline is a crucial step for accessing a variety of functionalized quinoline derivatives. A common and effective method involves a three-step sequence starting from 4-bromoaniline. thieme-connect.comresearchgate.net

The first step is the Knorr synthesis, which involves the condensation of 4-bromoaniline with a β-keto ester, such as ethyl acetoacetate, to form an anilide. thieme-connect.comresearchgate.net This is followed by cyclization of the anilide in a high-boiling solvent like diphenyl ether at elevated temperatures (around 250 °C) to yield this compound (also known as 6-bromo-4-hydroxy-2-methylquinoline). nih.gov

A related compound, 6-bromomethyl-2-chloro-4-methylquinoline, is synthesized by the bromination of 6-methyl-2-chloroquinoline using N-bromosuccinimide (NBS) and a radical initiator. evitachem.com

Table 4: Synthesis of 6-Bromo-2-chloro-4-methylquinoline

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Condensation | 4-bromoaniline, Ethyl acetoacetate | - | Anilide intermediate | thieme-connect.comresearchgate.net |

| 2. Cyclization | Anilide intermediate | Diphenyl ether, 250 °C | This compound | nih.gov |

| 3. Chlorination | This compound | Phosphorus oxychloride (POCl3), 80 °C | 6-bromo-2-chloro-4-methylquinoline | nih.gov |

Synthesis of 6-Amino-2-methylquinolin-4-ol

6-Amino-2-methylquinolin-4-ol is a valuable intermediate for the synthesis of various biologically active quinoline derivatives. One of the primary synthetic routes is the Friedländer cyclization.

This method typically involves the condensation of ethyl acetoacetate with a 4-substituted aniline in the presence of a catalyst like ammonium (B1175870) ceric nitrate to form a β-ketoester intermediate. This intermediate then undergoes cyclization at a high temperature in a solvent such as diphenyl ether to yield the corresponding 6-substituted-2-methylquinolin-4-ol. To obtain the 6-amino derivative, a precursor with a nitro or other reducible group at the 6-position would be used, followed by a reduction step.

Another approach involves the direct use of an amino-substituted precursor. For instance, reacting 6-amino-2-methylquinolin-4-ol with electrophilic reagents like salicylaldehyde (B1680747) or phthalic anhydride (B1165640) allows for the synthesis of Schiff bases or isoindole-1,3-dione derivatives, respectively. The synthesis of thiourea (B124793) derivatives can be achieved by reacting it with phenyl isothiocyanate.

Formation of Hydrazines and Other Functionalized Intermediates

The quinoline scaffold, once formed, serves as a platform for further functionalization to create a variety of derivatives. A key transformation is the conversion of the 4-hydroxyl group into other functionalities, such as hydrazines, which are valuable precursors for synthesizing hydrazones and other heterocyclic systems. derpharmachemica.comnih.gov

The synthesis of (6-bromo-2-methyl-quinolin-4-yl)-hydrazine from this compound is a representative example of this functionalization. derpharmachemica.com This multi-step process begins with the conversion of the 4-hydroxyquinoline (B1666331) into a more reactive intermediate. The hydroxyl group is typically replaced by a chlorine atom using a chlorinating agent like phosphorous oxychloride (POCl₃), yielding the 4-chloroquinoline (B167314) derivative. derpharmachemica.com This intermediate is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), where the hydrazine moiety displaces the chlorine atom to form the target quinolinyl-hydrazine. derpharmachemica.compharmascholars.com This sequence is a common and effective method for introducing a hydrazine group onto the quinoline ring at the 4-position. derpharmachemica.comup.ac.za

These quinolinyl-hydrazines are versatile intermediates. derpharmachemica.com They can readily undergo condensation reactions with various aldehydes and ketones to form quinolyl hydrazones, a class of compounds investigated for their diverse chemical and biological properties. derpharmachemica.comnih.gov The azomethine (–NH–N=C–) functionality of hydrazones makes them important building blocks in medicinal chemistry. derpharmachemica.com

Table 1: Synthesis of (6-Bromo-2-methyl-quinolin-4-yl)-hydrazine

| Step | Reactant | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1 | This compound | Phosphorous oxychloride (POCl₃) | 6-Bromo-4-chloro-2-methylquinoline | derpharmachemica.com |

Optimization of Reaction Conditions and Yields

The efficiency of quinoline synthesis is highly dependent on the reaction conditions. Researchers have extensively studied the impact of catalysts, solvents, temperature, and reaction time to maximize product yields and minimize side reactions. nih.govresearchgate.netorganic-chemistry.org Optimization is crucial, as classical methods like the Conrad-Limpach and Knorr syntheses often require harsh conditions, such as high temperatures, which can lead to the formation of isomeric byproducts or decomposition. wikipedia.orgresearchgate.net

For instance, in the synthesis of 2,3-disubstituted quinolines via a palladium-catalyzed Heck reaction, optimization experiments identified acetonitrile (B52724) as the most effective solvent and 1,4-diazabicyclo[2.2.2]octane (DABCO) as the optimal base, achieving yields of up to 84%. organic-chemistry.org Similarly, for the Döebner-von Miller reaction, the use of a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions at 120°C was found to be optimal. clockss.org

The use of microwave irradiation has emerged as a modern technique to improve reaction efficiency. researchgate.net In the Gould-Jacobs reaction, for example, heating with microwaves to temperatures significantly above conventional boiling points can dramatically shorten reaction times and improve yields. ablelab.eu

Table 2: Optimization of Quinoline Synthesis via Döebner-von Miller Reaction

| Entry | Catalyst | Heating Method | Temperature (°C) | Time (h) | Isolated Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Mont-K10 | Sonication | Room Temp. | 12 | 20 | clockss.org |

| 2 | Ag(I)-Mont-K10 | Conventional | 120 | 3 | 92 | clockss.org |

| 3 | None | Conventional | 120 | 12 | <5 | clockss.org |

| 4 | Ag(I)-Mont-K10 | Conventional | 80 | 12 | 55 | clockss.org |

Optimization study for the synthesis of 2-phenylquinoline (B181262) from aniline and cinnamaldehyde. clockss.org

Table 3: Optimization of the Gould-Jacobs Reaction Using Microwave Heating

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) of Product 4 | Reference |

|---|---|---|---|---|

| 1 | 250 | 5 | 1 | ablelab.eu |

| 2 | 300 | 2 | 37 | ablelab.eu |

| 3 | 250 | 20 | 5 | ablelab.eu |

| 4 | 300 | 10 | 28 | ablelab.eu |

| 5 | 300 | 5 | 47 | ablelab.eu |

Reaction between aniline and diethyl ethoxymethylenemalonate to form a quinoline product (4). ablelab.eu

In the context of synthesizing this compound, the reaction of 4-bromoaniline with a β-ketoester like ethyl acetoacetate is a key step. derpharmachemica.com Optimization studies for similar reactions have shown that controlling the temperature is critical. In the related Knorr synthesis, lower temperatures favor the formation of the desired β-ketoanilides, while higher temperatures can lead to alternative crotonate products. wikipedia.orgresearchgate.net The choice of the ester itself is also important; using tert-butyl acetoacetate instead of ethyl acetoacetate has been shown to prevent inhibition by the alcohol byproduct, leading to higher yields of the anilide intermediate. researchgate.net These findings are directly applicable to optimizing the synthesis of this compound and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 6-bromo-2-methylquinolin-4-one, these techniques confirm the substitution pattern on the quinoline ring system.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The ¹H NMR spectrum for 6-bromo-2-methyl-1H-quinolin-4-one has been reported, with the analysis performed in deuterated methanol (B129727) (Methanol-d4) on a 600 MHz spectrometer. nih.gov

The spectrum shows five distinct signals corresponding to the different protons in the molecule. nih.gov The methyl group (H-2') at the C-2 position appears as a sharp singlet at 2.46 ppm. nih.gov A singlet at 6.21 ppm is assigned to the vinyl proton at the C-3 position (H-3). nih.gov The aromatic region displays three signals that form an ABX spin system, which is characteristic of a tri-substituted benzene (B151609) ring. nih.gov A doublet of doublets at 7.78 ppm corresponds to H-7, which is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling). nih.gov The proton at the C-5 position (H-5) appears as a doublet at 7.91 ppm, showing only meta-coupling to H-7. nih.gov Finally, the doublet at 7.47 ppm is assigned to H-8, showing a large ortho-coupling to H-7. nih.gov

Table 1: ¹H NMR Chemical Shift Data for 6-Bromo-2-methyl-1H-quinolin-4-one

Source: nih.gov

| Proton Position | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| H-2' (CH₃) | 2.46 | s (singlet) | - |

| H-3 | 6.21 | s (singlet) | - |

| H-8 | 7.47 | d (doublet) | 8.8 |

| H-7 | 7.78 | dd (doublet of doublets) | 8.8, 2.3 |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. While the explicit ¹³C NMR data for 6-bromo-2-methylquinolin-4-one is not detailed in the primary literature reviewed, its analysis has been reported in conjunction with 2D NMR studies to confirm the structure of related derivatives. nih.gov

Based on the known structure, one can predict the expected regions for the carbon signals. The spectrum would contain 10 distinct signals. The methyl carbon (C-2') would appear at the most upfield position, typically in the 15-25 ppm range. The sp² hybridized carbons of the quinoline ring would resonate in the aromatic region (approx. 110-180 ppm). The carbon bearing the bromine atom (C-6) would be influenced by the halogen's electron-withdrawing and deshielding effects. The carbonyl carbon (C-4) of the quinolinone tautomer is expected to be the most downfield signal, typically appearing above 170 ppm. The vinyl carbon (C-3) and the imine carbon (C-2) would also have characteristic shifts in the aromatic region.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For 6-bromo-2-methyl-1H-quinolin-4-one, a COSY spectrum would show a clear cross-peak between the aromatic protons H-7 (δ 7.78) and H-8 (δ 7.47), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would be used to definitively assign the carbon signals for C-3, C-5, C-7, C-8, and the methyl carbon (C-2') by correlating them to their known proton signals. For example, the proton signal at 6.21 ppm would show a correlation to the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary (non-protonated) carbons and piecing together molecular fragments. Key expected correlations for 6-bromo-2-methyl-1H-quinolin-4-one would include:

The methyl protons (H-2') showing correlations to the C-2 and C-3 carbons.

The H-3 proton showing correlations to C-2, C-4, and C-4a.

The H-5 proton showing correlations to the quaternary carbons C-4 and C-6, as well as to C-7 and C-8a.

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

While specific experimental mass spectra for this compound were not found in the reviewed literature, its molecular formula is established as C₁₀H₈BrNO. ambeed.com Based on this, the expected monoisotopic mass is 236.979 g/mol . An HRMS analysis would be expected to confirm this elemental composition.

A key feature in the low-resolution mass spectrum would be the isotopic pattern for bromine. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, any fragment containing a bromine atom would appear as a pair of peaks (M and M+2) of almost identical intensity, which is a characteristic signature for brominated compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying the presence of specific functional groups. No experimental IR spectrum for this compound was found in the searched literature.

However, based on its predominant 6-bromo-2-methyl-1H-quinolin-4-one tautomeric structure, the IR spectrum is expected to show several characteristic absorption bands:

A broad peak in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

A strong, sharp absorption band around 1650-1680 cm⁻¹ for the C=O (amide I band) stretching vibration.

Absorptions in the 1600-1450 cm⁻¹ range due to C=C stretching vibrations of the aromatic and vinyl groups.

A signal in the low-frequency region, typically around 600-500 cm⁻¹, corresponding to the C-Br stretching vibration.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would unambiguously confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions. It would also definitively establish which tautomer, the quinolin-4-ol or the quinolin-4-one, exists in the solid state.

Currently, there are no publicly available crystal structure reports for this compound in the searched crystallographic databases. Such an analysis would be invaluable for validating the structural assignments made by other spectroscopic methods and for understanding its solid-state packing and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic structure of organic molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are directly related to the molecule's electronic makeup, particularly the nature of its chromophores and the types of electronic transitions possible.

For quinoline and its derivatives, the UV-Vis absorption spectra are typically characterized by multiple absorption bands in the range of 200–400 nm. These bands primarily arise from π → π* and n → π* electronic transitions associated with the aromatic bicyclic system and the non-bonding electrons on the nitrogen heteroatom. The position (λmax) and molar absorptivity (ε) of these bands are sensitive to the type and position of substituents on the quinoline ring and the polarity of the solvent used for analysis. scielo.br

While specific, detailed experimental data for this compound is not extensively documented in the surveyed literature, the electronic absorption properties can be inferred from closely related analogs and the general behavior of substituted quinolines. The core structure, a quinolin-4-ol (or its tautomeric form, quinolin-4-one), is a strong chromophore. The introduction of a methyl group at the C2 position and a bromine atom at the C6 position further modulates the electronic properties.

The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, and the methyl group, an electron-donating group, influence the energy levels of the molecular orbitals. These substitutions typically result in bathochromic (red) or hypsochromic (blue) shifts of the absorption maxima compared to the parent quinoline molecule.

Research on 6-bromoquinaldine (6-bromo-2-methylquinoline), a direct precursor differing only by the hydroxyl group at the C4 position, shows characteristic UV-Vis absorption peaks at 232 nm and 323 nm. actascientific.com The presence of these absorption bands is attributed to the electronic transitions within the brominated quinoline ring. actascientific.com Studies on other quinoline derivatives show similar patterns, often with two distinct absorption bands. For instance, some derivatives exhibit bands around 280 nm and 350 nm, which are assigned to π,π* and n,π* transitions, respectively. scielo.br The lower energy band, often characterized by a smaller molar absorptivity (ε < 10⁴ mol⁻¹ L cm⁻¹), is typically the n,π* transition. scielo.br

The solvent environment can also play a crucial role. In polar solvents, quinoline derivatives may exhibit a red shift in their lowest-energy emission bands, indicating changes in the electronic distribution in the excited state. scielo.br The absorption of quinolines with extended conjugation can be particularly affected by the polarity of the environment, which may be due to a solvent-dependent aggregation of the molecules. mdpi.com

The table below summarizes the UV-Vis absorption data for a closely related compound, providing insight into the expected spectral characteristics of this compound.

Table 1: UV-Vis Absorption Data for a Related Quinoline Compound

| Compound Name | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 6-Bromoquinaldine | 232 | Not Specified | actascientific.com |

Further investigation into various quinoline derivatives reveals common absorption characteristics that help contextualize the properties of this compound.

Table 2: General UV-Vis Absorption Ranges for Quinoline Derivatives

| Derivative Type | Typical λmax Range (nm) | Associated Transitions | Reference |

|---|---|---|---|

| General Quinolines | 270 - 330 | π → π* | scielo.br |

| General Quinolines | ~350 | n → π* | scielo.br |

| Dimeric Indium Quinolinates | 380 - 406 | π → π* Charge Transfer | mdpi.com |

These data illustrate that the electronic absorption spectrum of this compound is expected to display characteristic bands resulting from π → π* and n → π* transitions inherent to the substituted quinoline core. The precise location and intensity of these bands would be defined by the combined electronic effects of the bromo, methyl, and hydroxyl substituents.

Biological Activities and Therapeutic Potential of 6 Bromo 2 Methylquinolin 4 Ol and Its Derivatives

Antimicrobial Activity

Derivatives of 6-Bromo-2-methylquinolin-4-ol have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. nih.gov The antimicrobial efficacy is often attributed to the unique chemical structure of the quinoline (B57606) core combined with specific substitutions. nih.gov

Antibacterial Effects (Gram-positive and Gram-negative strains)

The antibacterial properties of this compound derivatives have been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can be effective against challenging, drug-resistant strains.

For instance, a series of 2-(6-bromoquinolin-4-yl)-1-alkoxypropan-2-ol derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds, including those with methyl, ethyl, n-propyl, and n-butyl ether linkages, showed good activity. nih.gov Compounds 8c, 8d, 8e, 8g, 8k, and 8o in the series displayed good activity against the Gram-positive bacterium Staphylococcus albus. nih.gov Specifically, compound 8n showed good activity against the Gram-negative bacterium Escherichia coli, while compound 8c was active against Proteus mirabilis. nih.gov

Another study focused on 6-Bromoquinolin-4-ol (B142416) derivatives synthesized via Chan–Lam coupling. mdpi.com These compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and extended-spectrum β-lactamase (ESBL) producing Escherichia coli, a resistant Gram-negative strain. mdpi.com The in vitro antibacterial activity was assessed, with compound 3e (6-bromo-4-(4-nitrophenoxy)quinoline) showing the highest activity among the tested derivatives. mdpi.com

The mechanism of action for quinoline derivatives often involves the inhibition of crucial bacterial enzymes like DNA gyrase and topoisomerase, which disrupts DNA synthesis and leads to cell death.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol (8e) | Staphylococcus albus | MIC | 125 µg/mL | nih.gov |

| 2-(6-bromoquinolin-4-yl)-1-butoxypropan-2-ol (8h) | Staphylococcus albus | MIC | 250 µg/mL | nih.gov |

| 6-bromo-4-(4-nitrophenoxy)quinoline (3e) | ESBL E. coli, MRSA | Binding Energy | -5.4 | mdpi.com |

Antifungal Effects

Quinolines are recognized for their antifungal properties, and derivatives of this compound are no exception. mdpi.orgresearchgate.net Research has demonstrated their efficacy against various fungal species, including those responsible for common infections in humans. nih.govnih.gov

In a study evaluating 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, the compounds were tested against Candida albicans and Aspergillus niger. nih.gov The results indicated that most of the synthesized compounds exhibited moderate to good antifungal activity. nih.gov

The broader class of quinoline derivatives has been extensively studied for antifungal applications. researchgate.netrsc.org For example, bromo derivatives of 2-methylquinolin-8-ol have been reported to possess the highest antifungal activity against all evaluated fungal strains in one study. mdpi.org The development of quinoline-based compounds continues to be a promising area for discovering new antifungal agents to treat infections caused by species like Candida and dermatophytes. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol (8e) | Candida albicans | MIC | 250 µg/mL | nih.gov |

| 2-(6-bromoquinolin-4-yl)-1-methoxypropan-2-ol (8e) | Aspergillus niger | MIC | >250 µg/mL | nih.gov |

| 2-(6-bromoquinolin-4-yl)-1-ethoxypropan-2-ol (8f) | Candida albicans | MIC | 250 µg/mL | nih.gov |

Anticancer and Antitumor Properties

The quinoline framework is a key structural component in many anticancer agents. arabjchem.orgontosight.ai Derivatives of this compound have been a focus of research for developing new therapeutic agents against various cancers. sci-hub.se Their anticancer effects are often exerted through multiple mechanisms, including the induction of apoptosis, disruption of the cell cycle, and inhibition of processes vital for tumor growth and spread. arabjchem.org

Induction of Apoptosis in Cancer Cells

A primary mechanism by which many quinoline derivatives exhibit anticancer activity is by inducing apoptosis, or programmed cell death, in cancer cells. arabjchem.org Studies have shown that derivatives of 6-bromoquinolin-4-ol can trigger this process. For example, some derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The induction of apoptosis in cancer cells by quinoline compounds can occur through the activation of caspase pathways and the upregulation of pro-apoptotic genes.

Interference with Cell Cycle Regulation

In addition to inducing apoptosis, quinoline derivatives can interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest. arabjchem.org This prevents the cancer cells from dividing and proliferating. Flow cytometry analyses have shown that certain quinoline compounds can arrest the cell cycle at the G2/M phase. nih.gov This disruption of cell division is a key strategy in cancer therapy.

Inhibition of Angiogenesis and Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. uni-regensburg.de Quinoline derivatives have been identified as having anti-angiogenic properties. arabjchem.org They can inhibit the growth of endothelial cells, which are fundamental to the formation of blood vessels. nih.gov Furthermore, these compounds can disrupt cell migration, a crucial step in the metastatic cascade where cancer cells spread from the primary tumor to other parts of the body. arabjchem.orguni-regensburg.de

A series of quinoline hydrazone analogues, synthesized from 6-bromo-2-methyl-quinolin-4-yl-hydrazine, were evaluated by the National Cancer Institute (NCI) against 60 human cancer cell lines. sci-hub.se Several of these compounds showed significant anti-proliferative activity. sci-hub.se Notably, compound 18j demonstrated potent activity, with GI50 (50% growth inhibition) values ranging from 0.33 to 4.87 µM across various cell lines. sci-hub.se

Table 3: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 18j (Quinolyl hydrazone) | Leukemia (RPMI-8226) | GI50 | 0.33 µM | sci-hub.se |

| 18j (Quinolyl hydrazone) | Non-Small Cell Lung Cancer (NCI-H522) | GI50 | 0.45 µM | sci-hub.se |

| 18j (Quinolyl hydrazone) | Melanoma (UACC-62) | GI50 | 0.40 µM | sci-hub.se |

| 18l (Quinolyl hydrazone) | Leukemia (K-562) | GI50 | 0.86 µM | sci-hub.se |

| 6-bromoquinolin-4-ol derivatives | Breast Cancer (MCF-7) | Cytotoxicity | Significant activity |

Modulation of Nuclear Receptor Responsiveness

Quinoline derivatives have been recognized for their potential to modulate the responsiveness of nuclear receptors. arabjchem.orggoogle.com These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules. By binding to these receptors, quinoline-based compounds can influence gene expression and cellular processes. This modulation is a key mechanism behind their diverse biological activities, including their application in anticancer research where they can act as growth regulators. arabjchem.org Specifically, compounds have been developed to modulate the activity of liver X receptors (LXRα and LXRβ) and the farnesoid X receptor (FXR), which play critical roles in metabolism and inflammation. google.com While direct studies on this compound's effect on specific nuclear receptors are not extensively detailed in the provided context, the broader family of quinoline derivatives shows significant activity in this area, suggesting a potential avenue for investigation. arabjchem.orggoogle.com

Antiviral Activity

Derivatives of the quinoline scaffold are being investigated for various antiviral applications, with a notable focus on combating Human Immunodeficiency Virus (HIV). ontosight.aismolecule.comrsc.org

A major obstacle to an HIV cure is the virus's ability to remain dormant in latent reservoirs. The "shock and kill" strategy aims to reactivate this latent virus, making the infected cells visible to the immune system. rsc.orgnih.gov Small molecules that can achieve this reactivation are known as Latency Reversal Agents (LRAs). nih.govmednexus.org

A 2-methylquinoline (B7769805) derivative, known as antiviral 6 (AV6), was identified as an LRA that can induce latent HIV-1 expression. rsc.orgnih.govrsc.org Research has since focused on designing and synthesizing analogues of AV6 to improve its activity. rsc.orgnih.gov These synthetic efforts have involved modifications of the quinoline core, including the use of 4-chloro-2-methylquinolin-6-ol, a closely related structural intermediate, which is produced via demethylation of a methoxy-quinoline precursor. nih.govrsc.org This demonstrates that derivatives originating from a 2-methylquinolin-ol scaffold are central to this line of research. nih.gov

Another quinolin-4-ol derivative, 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), was also identified as an LRA. asm.org Mechanistic studies revealed that MMQO functions as a bromodomain and extraterminal domain protein family inhibitor (BETi), specifically interacting with the BET family protein BRD4. asm.org This action targets a distinct subset of latent HIV-1 proviruses compared to other classes of LRAs. asm.org

A promising approach to enhance the reactivation of latent HIV-1 is the combination of LRAs that work through different mechanisms. nih.gov Research has shown that the 2-methylquinoline derivative AV6 acts synergistically with histone deacetylase (HDAC) inhibitors, such as valproic acid (VA), to reverse HIV latency. rsc.orgnih.govrsc.org This cooperative effect leads to a more potent induction of HIV-1 gene expression than either agent used alone. nih.govrsc.org

This synergistic potential has inspired the design of novel dual-acting agents. rsc.orgnih.gov Researchers have created AV6 analogues that incorporate the zinc-binding group characteristic of HDAC inhibitors. rsc.orgnih.gov Two such compounds, 12c and 12d, were found to be highly active, reactivating latent HIV-1 through a dual mechanism that includes the inhibition of HDACs. rsc.orgnih.gov Similarly, the LRA known as MMQO has been shown to potentiate the effects of HDAC inhibitors in reactivating HIV-1. asm.org

Other Notable Biological Activities

The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatives have been explored for a wide array of biological activities beyond primary applications. researchgate.netresearchgate.net The versatility of the quinoline ring system, which can be readily modified, has led to the discovery of compounds with potential therapeutic uses in various domains, including inflammation, infectious diseases, neurological disorders, and even agriculture. mdpi.comresearchgate.net

Anti-inflammatory Properties

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents. researchgate.netresearchgate.net Their mechanism of action is often attributed to the inhibition of cyclooxygenases (COXs), enzymes that catalyze the conversion of arachidonic acid into inflammatory prostaglandins. researchgate.net The structural framework of this compound serves as a valuable starting point for developing new anti-inflammatory compounds. For instance, its structural isomer, 7-bromo-2-methylquinolin-4-ol, is a key intermediate in synthesizing molecules with potential anti-inflammatory properties.

Research into related structures further supports this potential. A series of 4-carboxyl quinoline derivatives featuring a methylsulfonyl COX-2 pharmacophore were designed as selective COX-2 inhibitors. researchgate.net Similarly, studies on 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives revealed potent inhibitory effects on the degranulation of mast cells and neutrophils, which are key events in the inflammatory response. nih.govcust.edu.tw Specifically, certain oxime derivatives of these furo[2,3-b]quinolines showed the most potent activity, with IC50 values for inhibiting mast cell and neutrophil degranulation as low as 6.5–11.6 μM. nih.gov Other studies have shown that acridine (B1665455) derivatives, which share structural similarities with quinolines, are more potent inhibitors of inflammatory mediator release than their furo[2,3-b]quinoline (B11916999) counterparts. cust.edu.tw Furthermore, certain heterocyclic compounds derived from this compound have been investigated as modulators of tumor necrosis factor-alpha (TNF-α), a critical cytokine in inflammatory processes. google.comgoogle.comgoogleapis.com

| Derivative Class | Biological Target/Assay | Key Findings | Reference |

| 4-Anilinofuro[2,3-b]quinolines | Mast cell & neutrophil degranulation | Potent inhibition, with IC50 values as low as 6.5 μM. Oxime derivatives were particularly active. | nih.gov |

| 4-Phenoxyfuro[2,3-b]quinolines | Mast cell & neutrophil degranulation | Showed significant inhibitory activity (IC50 = 7.2–29.4 μM). | nih.govcust.edu.tw |

| 4-Carboxyl quinolines | Cyclooxygenase-2 (COX-2) | Designed as selective COX-2 inhibitors for anti-inflammatory effects. | researchgate.net |

| 7-Bromo-2-methylquinolin-4-ol Derivatives | Synthetic Intermediate | Serves as a precursor for compounds with potential anti-inflammatory activity. | |

| This compound Derivatives | TNF-α Modulation | Used as a starting material for synthesizing TNF-α modulators. | google.comgoogle.com |

Antimalarial Activity

The quinoline core is the foundation for some of the most important antimalarial drugs in history, such as quinine (B1679958) and chloroquine (B1663885). nih.gov Consequently, derivatives of this compound are of significant interest in the search for new agents to combat malaria, especially with the rise of drug-resistant Plasmodium falciparum strains. nih.govnih.gov The chemical structure of quinoline compounds, including derivatives like 6-Bromo-2-methyl-3-(morpholin-4-ylmethyl)quinolin-4(1H)-one, is recognized for its potential antimalarial properties. ontosight.ai

Modern research focuses on molecular hybridization, where the quinoline scaffold is combined with other pharmacophores to enhance efficacy and overcome resistance. nih.gov For example, quinoline-imidazole hybrids have been synthesized and evaluated, with some analogs showing sub-micromolar activity against both drug-sensitive and multi-drug-resistant P. falciparum strains. researchgate.net One such derivative demonstrated significant in-vitro efficacy with an IC50 of 0.14 μM against a CQ-sensitive strain and 0.41 μM against a multi-drug-resistant strain. researchgate.net Other strategies include the development of 4-aminoquinoline (B48711) derivatives with modified side chains to improve stability and activity against resistant parasites. nih.gov The synthesis of quinoline conjugates with moieties like piperidine (B6355638) and triazine has also yielded compounds with potent antimalarial activity, some of which effectively inhibit β-hematin formation, a crucial process for parasite survival. nih.gov

| Derivative/Hybrid Class | Parasite Strain(s) | Key Findings (IC50 values) | Reference |

| Quinoline-imidazole hybrids | P. falciparum (CQ-sensitive & MDR) | Potent activity; one compound showed IC50 of 0.14 μM (sensitive) and 0.41 μM (MDR). | researchgate.net |

| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (D6 & W2) | Showed potent antimalarial activity with low cytotoxicity. | raco.cat |

| Quinoline-piperidine hybrids | P. falciparum (MDR PfK1) | Several compounds showed nano-molar IC50 values. | nih.gov |

| Neocryptolepine analogues | P. falciparum (CQS Pf3D7 & MDR PfK1) | One analogue had IC50 values of 1233.1 nM (3D7) and 1361.3 nM (K1). | nih.gov |

| Quinoline–pyrimidine hybrids | P. falciparum (D10 & Dd2) | A lead compound showed IC50 of 0.070 μM (D10) and 0.157 μM (Dd2). | raco.cat |

Antiprotozoal Activity

Beyond malaria, quinoline derivatives have shown broad-spectrum activity against a range of other protozoan parasites. nih.govtandfonline.comresearchgate.net This includes agents responsible for diseases like leishmaniasis (Leishmania spp.), Chagas disease (Trypanosoma cruzi), and African trypanosomiasis (sleeping sickness, Trypanosoma brucei). nih.govtandfonline.com

Several studies have synthesized and evaluated novel quinoline derivatives, demonstrating their potential in treating these neglected tropical diseases. nih.govresearchgate.net For instance, quinoline derivatives incorporating arylnitro and aminochalcone moieties were tested against a panel of trypanosomatid parasites. nih.gov Specific compounds displayed submicromolar activity against T. b. rhodesiense, the parasite causing the more acute form of sleeping sickness, with EC50 values as low as 0.19 μM and high selectivity (around 100-fold) compared to human cells. nih.govresearchgate.net These compounds were also active against T. b. brucei. nih.gov Similarly, newly designed quinoline-like derivatives have been tested against Leishmania donovani, the causative agent of visceral leishmaniasis, showing activity in the micromolar range. tandfonline.com The development of new quinoline-4-carboxylic acids has also been pursued to find agents effective against Leishmania promastigotes. ijshr.com

| Derivative Class | Target Protozoa | Key Findings (EC50/IC50 values) | Reference |

| Arylnitro/Aminochalcone Quinolines | Trypanosoma brucei rhodesiense | Submicromolar activity; EC50 values of 0.19 μM, 0.68 μM, and 0.8 μM for lead compounds. | nih.govresearchgate.net |

| Arylnitro/Aminochalcone Quinolines | Trypanosoma brucei brucei | Considerable activity; EC50 values of 0.4 μM and 1.4 μM. | nih.gov |

| Bis[(substituted-aminomethyl)phenyl]quinolines | Leishmania donovani | Showed antiprotozoal activity with IC50 values in the µM range. | tandfonline.com |

| Alkenyl/Alkynyl Quinolones | Various (Trypanosomiasis, Leishmaniasis) | Demonstrated broad antiprotozoal activity. | ijshr.com |

| 6-hydroxyquinoline-4-carboxylic acid derivatives | Leishmania | Showed antileishmanial effects with IC50 values from 336 to 530 μg/mL. | nih.gov |

Antioxidant Activity

The quinoline nucleus is also a feature in compounds exhibiting antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.net Derivatives of this compound are part of this chemical space. For example, the related compound 6-Bromo-4-methylquinolin-2-ol has shown significant antioxidant activity in a DPPH radical scavenging assay, with an IC50 value of 25 μM. Another analog, 6-Methoxy-2-methylquinolin-4-ol, has also demonstrated effective free radical scavenging capabilities.

The antioxidant potential of quinoline derivatives has been explored through various synthetic approaches. ijshr.comnih.gov Newly synthesized quinolinols have been assessed using the DPPH free radical scavenging method, with some Mannich bases of 8-hydroxyquinoline (B1678124) showing potent activity. benthamdirect.com Selenium-containing quinolines have also been developed, with some demonstrating significant antioxidant capacity in multiple in vitro assays (DPPH, ABTS, FRAP, and NO scavenging). researchgate.net However, studies on other quinoline derivatives containing selenium showed that their antioxidant effect was not mediated by radical-scavenging activities, suggesting diverse mechanisms of action within the quinoline class. scielo.br

| Compound/Derivative Class | Assay | Key Findings | Reference |

| 6-Bromo-4-methylquinolin-2-ol | DPPH radical scavenging | Significant antioxidant activity (IC50 = 25 μM). | |

| 6-Methoxy-2-methylquinolin-4-ol | Free radical scavenging | Demonstrated significant antioxidant capacity. | |

| Quinolinol Mannich bases | DPPH radical scavenging | One compound showed almost double the activity of the standard, trolox. | benthamdirect.com |

| Selenium-containing quinolines | DPPH, ABTS, FRAP, NO scavenging | Compounds presented significant antioxidant potential across multiple assays. | researchgate.net |

| 2,4-diphenylquinoline derivatives | Lipid peroxidation (TBARS) | Demonstrated in vitro antioxidant effect against lipid peroxidation in brain and liver tissue. | scielo.br |

Anticonvulsant Activity

Quinoline derivatives have been investigated for their potential to treat neurological disorders, including epilepsy. ualberta.ca The core structure is considered a viable scaffold for designing new anticonvulsant agents. researchgate.netnih.gov Research has led to the synthesis and evaluation of several series of quinoline-based compounds with promising activity in preclinical models of seizures.

For instance, a series of 1,2,4-triazolo[4,3-a]quinoline derivatives were synthesized and tested, with some compounds showing stronger anticonvulsant effects than their parent structures. nih.gov One derivative, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, was particularly potent, with ED50 values of 27.4 mg/kg in the maximal electroshock (MES) test and 22.0 mg/kg in the subcutaneous pentylenetetrazol (scPTZ) test. ualberta.canih.gov Another study on 1-substituted-7-methoxy-1,2,4-triazolo[4,3-a]quinolines identified a compound with an ED50 of 9.2 mg/kg in the MES test, comparable to the reference drug phenytoin, and a superior protective index. tubitak.gov.tr Additionally, 8-substituted quinolines with a 2-hydroxypropyloxy moiety have displayed excellent anticonvulsant activity. nih.gov

| Derivative Class | Animal Model/Test | Key Findings (ED50 values) | Reference |

| 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines | MES test, scPTZ test | Lead compound had ED50 of 27.4 mg/kg (MES) and 22.0 mg/kg (scPTZ). | ualberta.canih.gov |

| 1-substituted-7-methoxy-1,2,4-triazolo[4,3-a]quinolines | MES test, sc-PTZ test | Lead compound had ED50 of 9.2 mg/kg (MES) and 21.1 mg/kg (sc-PTZ). | tubitak.gov.tr |

| 8-substituted quinolines (2-hydroxypropyloxy moiety) | MES test, scMet test | Several compounds showed excellent anticonvulsant activity. | nih.gov |

| 5-alkoxy-tetrazolo[1,5-a]quinolines | MES test | Three compounds displayed anticonvulsant activity at a dose of 300 mg/kg. | koreascience.kr |

Growth-Regulatory Activity in Plants

In addition to medicinal applications, quinoline derivatives have been explored for their use in agriculture as plant growth regulators and herbicides. mdpi.com Certain quinoline compounds have been found to inhibit photosynthesis, a key target for many herbicides. sciforum.netsciforum.net

Studies have evaluated various quinoline derivatives for their ability to inhibit the oxygen evolution rate in spinach chloroplasts and reduce chlorophyll (B73375) content in algae (Chlorella vulgaris). sciforum.net A series of 5-hydroxy-2-methylquinoline-6-carboxamides, structurally related to the title compound, showed interesting herbicidal potential, with one derivative being particularly active in reducing chlorophyll content (IC50 = 5.5 µmol/L). sciforum.net Other research on ring-substituted 4-hydroxy-1H-quinolin-2-ones also demonstrated a wide range of activity related to the inhibition of photosynthetic electron transport. Furthermore, fluoroquinolone derivatives, known for their antimicrobial action, have been analyzed as potential herbicides targeting plant DNA gyrase. nih.gov These studies aim to create structural modifications that retain herbicidal activity while reducing antimicrobial effects, highlighting the chemical versatility of the quinoline scaffold for agricultural applications. nih.gov

| Derivative Class | Biological Target/Assay | Key Findings | Reference |

| 5-Hydroxy-2-methylquinoline-6-carboxamides | Reduction of chlorophyll in Chlorella vulgaris | Potent activity, with IC50 values ranging from 5.5-23.8 µmol/L. | sciforum.net |

| 5-Hydroxy-2-methylquinoline-6-carboxylic acid derivatives | OER-inhibition in spinach chloroplasts | Two compounds showed interesting IC50 values of 7.2 µmol/L and 16.0 µmol/L. | sciforum.net |

| Fluoroquinolone analogues | Herbicidal activity (plant DNA gyrase) | Modifications to the quinolone core could retain herbicidal activity while reducing antibacterial effects. | nih.gov |

| 4-Hydroxy-1H-quinolin-2-one derivatives | OER-inhibition in spinach chloroplasts | Showed a wide range of photosynthesis-inhibiting activity. |

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituents on Biological Potency

The type and position of substituents on the quinoline (B57606) ring are critical determinants of the biological activity of its derivatives. orientjchem.orgrsc.org The introduction of different functional groups can influence properties such as potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.net For instance, electron-withdrawing groups like chloro (Cl) or trifluoromethyl (CF₃) can enhance reactivity in electrophilic substitutions. Conversely, the presence of a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group at position 7 has been shown to improve antitumor activity. orientjchem.org

The following table summarizes the impact of various substituents on the biological activity of quinoline derivatives, based on available research findings.

| Substituent | Position(s) | Impact on Biological Activity | Reference(s) |

| Electron-donating groups (e.g., -OCH₃) | 2 | Enhanced antimalarial activity | rsc.org |

| Electron-withdrawing groups (e.g., -Cl) | 2 | Loss of antimalarial activity | rsc.org |

| Fluorine atom | 6 | Significantly enhanced antibacterial activity | orientjchem.org |

| Hydroxyl or Methoxy group | 7 | Improved antitumor activity | orientjchem.org |

| Phenyl and Methyl groups | 6 and 7 | Important for potent c-Met kinase inhibition | orientjchem.org |

| Carboxylic acid group | 3 | Crucial for IGF receptor inhibitory activity | orientjchem.org |

| Substitutions | 2 and 3 | More active against certain cancer cell lines | orientjchem.org |

| Substitutions | 4 and 8 | Less active against certain cancer cell lines | orientjchem.org |

Influence of Halogenation (Bromine) at Position 6 on Activity

The presence of a halogen atom, particularly bromine at the C-6 position of the quinoline ring, has a notable influence on the biological activity of the compound. Halogenation can significantly enhance the therapeutic potential of quinoline derivatives. orientjchem.orgontosight.ai For example, the introduction of a fluorine atom at position 6 has been shown to markedly increase antibacterial activity. orientjchem.org

Specifically concerning bromine at position 6, studies have shown that this substitution can lead to compounds with good antitubercular activity. nih.gov In a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, those with a 6-bromoquinoline (B19933) moiety exhibited good antitubercular activity, with an observed increase in activity for derivatives with n-propyl and n-butyl groups at the ether linkage. nih.gov Furthermore, the introduction of a chloro atom at the C-6 position has been demonstrated to result in a highly active antileishmanial derivative. mdpi.com

The presence of a bromine atom can also influence the compound's reactivity and potential for further chemical modifications. ontosight.aiontosight.ai It provides a site for nucleophilic substitution reactions, allowing for the synthesis of more complex molecules. ontosight.ai

Role of Methyl Group at Position 2 and Hydroxyl at Position 4

The methyl group at the C-2 position and the hydroxyl group at the C-4 position of the quinoline scaffold play significant roles in the biological profile of 6-Bromo-2-methylquinolin-4-ol. The presence of a methyl group can improve the metabolic stability of the compound.

The hydroxyl group at position 4 is a key feature of the 4-hydroxy-2-quinolinone scaffold. mdpi.com This hydroxyl group has the potential to form hydrogen bonds with biological targets. researchgate.net However, it is often involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen in the tautomeric keto form, which can limit its direct interaction with free radicals. mdpi.com The polarity imparted by the hydroxyl group can also influence the compound's solubility and biological interactions. ontosight.ai

Modifications and Derivatizations of the Quinoline Core for Enhanced Activity

The versatility of the quinoline scaffold allows for extensive modifications to enhance biological activity. orientjchem.orgsemanticscholar.org Researchers have explored various strategies, including the introduction of heterocyclic fragments and the creation of hybrid molecules, to develop novel quinoline derivatives with improved therapeutic properties. semanticscholar.orgresearchgate.net

Introduction of Heterocyclic Fragments (e.g., Thiazole (B1198619), Isoindole)

The incorporation of other heterocyclic rings, such as thiazole or isoindole, onto the quinoline core is a common strategy to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net For instance, quinoline-imidazole hybrids have shown promising antimalarial activity. rsc.org Similarly, the fusion of a 1,2,3-triazole system with a quinoline-5-sulfonamide (B3425427) scaffold has been investigated for anticancer and antimicrobial properties. mdpi.com The rationale behind this approach is that the resulting hybrid may combine the beneficial properties of both pharmacophores, potentially leading to synergistic effects. researchgate.net

Hybrid Quinoline Scaffolds

Molecular hybridization, the combination of two or more pharmacophores into a single molecule, is an innovative approach in drug design. researchgate.net This strategy aims to create new chemical entities with improved activity and better drug-likeness profiles. researchgate.net Quinoline-based hybrid compounds have been extensively studied for various therapeutic applications, including antimalarial and antimicrobial agents. semanticscholar.orgresearchgate.net

Examples of hybrid quinoline scaffolds include:

Quinoline-piperazine hybrids: These have attracted attention for their activity against both Gram-positive and Gram-negative bacteria, as well as various mycobacteria. researchgate.net

Quinoline-ferroquine conjugates: These have been investigated for their antimalarial activity. semanticscholar.org

Quinoline-dihydropyrimidin-2(1H)-one hybrids: These have been evaluated for their antiplasmodial activity against malaria parasites. researchgate.net

The design of these hybrid molecules often involves a linker that connects the different pharmacophoric units, and the nature of this linker can significantly influence the pharmacokinetic behavior of the resulting drug. semanticscholar.org

Correlation Between Chemical Structure and Biological Efficacy

The biological efficacy of quinoline derivatives is intricately linked to their chemical structure. orientjchem.orgrsc.org Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features translate into pharmacological activity, guiding the design of new drugs with improved efficacy and reduced side effects. orientjchem.org

Key SAR findings for quinoline derivatives include:

Substitution Patterns: The positions of substituents on the quinoline ring significantly affect biological activity. For example, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those at positions 4 and 8. orientjchem.org

Electronic Properties of Substituents: The electronic nature of the substituents plays a vital role. For instance, electron-donating groups at position 2 can enhance antimalarial activity, while electron-withdrawing groups at the same position can lead to a loss of activity. rsc.org

Planarity and Conjugation: A planar structure and an extended conjugation system in quinoline derivatives can contribute to better anticancer activity, potentially through intercalation with DNA. orientjchem.org

Specific Functional Groups: The presence of certain functional groups is often critical for activity. A carboxylic acid group at position 3, for instance, has been identified as crucial for inhibitory activity against certain receptors. orientjchem.org

These correlations underscore the importance of rational drug design, where modifications to the quinoline scaffold are made in a targeted manner to optimize interactions with biological targets and enhance therapeutic outcomes. nih.gov

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets

Quinolone compounds are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair. nih.gov 6-Bromo-2-methylquinolin-4-ol, as a quinolone derivative, is understood to share this mechanism of action. The inhibition of these topoisomerases leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.gov This mechanism is central to the antimicrobial properties observed in this class of compounds. While specific studies detailing the binding affinity and inhibitory concentrations of this compound for these enzymes are not extensively available in the public domain, the general mechanism for quinolones involves trapping the enzyme-DNA complex, which prevents the re-ligation of the cleaved DNA strand. nih.gov Different quinolone derivatives can exhibit varying potencies against either DNA gyrase or topoisomerase IV, which can also differ between bacterial species. nih.gov For instance, in many gram-negative bacteria, DNA gyrase is the primary target, while in some gram-positive bacteria, topoisomerase IV is the initial site of action. nih.gov